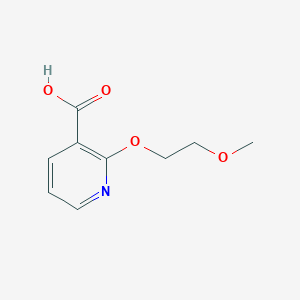

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-8-7(9(11)12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLDUXYEVPKHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247582-56-5 | |

| Record name | 2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the substitution of the chlorine atom with the methoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the carboxylic acid group.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not well-documented. its structural similarity to nicotinic acid suggests it may interact with similar molecular targets, such as nicotinic acid receptors. These interactions could influence various biochemical pathways, including those involved in lipid metabolism and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(2-methoxyethoxy)pyridine-3-carboxylic acid and its analogs:

Key Comparative Insights

Electronic Effects: The trifluoromethyl (CF₃) group in the analog from is strongly electron-withdrawing, which may reduce the electron density of the pyridine ring, affecting its reactivity in electrophilic substitutions .

Solubility and Reactivity: The aminoethyl-substituted analog () exhibits higher aqueous solubility due to the basic amino group, which can form hydrogen bonds and protonated salts . The carboxymethylsulfanyl analog () contains a sulfur atom, enabling participation in redox reactions and metal coordination, unlike the target compound .

Steric and Functional Diversity :

- 5-Chloro-2-(pyridinyloxy) analog () has a bulky substituent that may hinder interactions with biological targets but could enhance binding specificity in enzyme inhibitors .

- The 2-bromo analog () contains a bromine atom, a versatile leaving group, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Applications: The target compound’s ether-linked side chain balances lipophilicity and solubility, making it suitable for drug delivery systems . 2-Methoxy-3-pyridinecarboxylic acid () lacks the ethoxy chain, reducing its solubility in non-polar solvents but simplifying synthetic routes .

Biological Activity

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to nicotinic acid, suggesting possible interactions with nicotinic receptors and implications in various biochemical pathways, particularly those related to lipid metabolism and cellular signaling.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry. Its carboxylic acid group allows for modifications that can enhance its biological activity. The synthesis of this compound typically involves standard organic reactions that yield high purity and yield rates.

While the specific mechanism of action for this compound is not extensively documented, its structural features indicate potential interactions with several molecular targets. It may influence metabolic pathways through modulation of enzyme activity or receptor interactions, particularly in lipid metabolism.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often correlated with the presence of specific functional groups on the pyridine ring.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| Related Pyridine Derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | High |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Some derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.6 | Apoptosis induction |

| U-937 | 12.4 | Cell cycle arrest |

Research Findings

Extensive research has been conducted to assess the biological activities of pyridine derivatives, including this compound. Key findings include:

- Enzyme Interactions : Preliminary studies suggest that this compound may modulate enzyme activities involved in metabolic pathways.

- Cytotoxicity Profiles : Various derivatives have been tested for their cytotoxic effects against multiple cancer cell lines, showing varying degrees of effectiveness.

- Antimicrobial Efficacy : The compound has demonstrated moderate antibacterial properties against common pathogens.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid in laboratory settings?

Methodological Answer: Synthesis typically involves functionalizing pyridine-3-carboxylic acid precursors. A common approach is nucleophilic substitution at the 2-position of pyridine, where a hydroxy group is replaced with a 2-methoxyethoxy moiety via alkylation (e.g., using 2-methoxyethyl bromide under basic conditions). Post-synthesis purification often employs recrystallization or column chromatography. Purity validation requires GC analysis (>95% as per industrial standards) and structural confirmation via (e.g., δ 3.3–3.7 ppm for methoxy and ethoxy protons) and mass spectrometry .

Q. How should researchers assess the purity and structural integrity of this compound?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (per SDS guidelines in ).

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes ().

- Storage: Keep in airtight containers at 2–8°C to prevent degradation (analogous to pyridinecarboxylic acid storage in ) .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-donating methoxyethoxy group increases electron density at the pyridine ring, potentially slowing electrophilic substitution at the 3-carboxylic acid site. Comparative kinetic studies with analogs (e.g., 5-(methoxymethyl)pyridine-3-carboxylic acid in ) can quantify this effect. Monitor reactions via HPLC to track intermediate formation and optimize conditions (e.g., using DCC/DMAP for amide coupling) .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points) of derivatives?

Methodological Answer:

- Polymorphism Analysis: Use differential scanning calorimetry (DSC) to identify melting point variations caused by crystalline forms.

- Isomer Discrimination: Employ chiral HPLC or X-ray crystallography (as in ) to distinguish stereoisomers.

- Batch Consistency: Compare synthetic routes (e.g., solvent polarity in alkylation steps) to minimize impurities affecting thermal properties .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives?

Methodological Answer: Chiral resolution requires asymmetric synthesis or chromatography. For example:

- Asymmetric Catalysis: Use palladium-catalyzed coupling with chiral ligands (e.g., BINAP).

- Diastereomeric Salt Formation: Co-crystallize with chiral amines (e.g., (1S)-(−)-α-phenethylamine), leveraging solubility differences ().

- Chiral HPLC: Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.